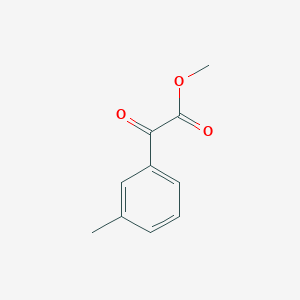

Methyl 2-oxo-2-(m-tolyl)acetate

Description

Contextual Significance in Modern Organic Chemistry

In the landscape of modern organic chemistry, the drive to develop efficient and novel synthetic routes to complex molecular architectures is paramount. Methyl 2-oxo-2-(m-tolyl)acetate serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. smolecule.com Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations. The presence of the m-tolyl group, a methyl-substituted phenyl ring, influences its reactivity and can impart specific properties to the final products. smolecule.com

The compound's utility is underscored by its role in the construction of heterocyclic systems and other intricate molecular frameworks. Its derivatives have been explored in medicinal chemistry for the development of new therapeutic agents, highlighting its importance in the drug discovery process. smolecule.com

Strategic Position as an Alpha-Keto Ester Synthon

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester group. This arrangement makes them highly versatile synthons in organic synthesis. The two carbonyl groups are highly electrophilic, providing multiple sites for nucleophilic attack. nih.gov

This compound's strategic importance lies in its ability to participate in a variety of chemical reactions, including:

Condensation Reactions: It can react with nucleophiles such as amines to form imines and other derivatives. smolecule.com

Reduction Reactions: The ketone carbonyl can be selectively reduced to a hydroxyl group. smolecule.com

Esterification and Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters. smolecule.comsmolecule.com

Carbon-Carbon Bond Forming Reactions: The α-position to the carbonyl groups can be functionalized, allowing for the formation of new carbon-carbon bonds.

This reactivity profile makes it a valuable precursor for creating a diverse array of molecular structures, solidifying its position as a key building block in the synthetic chemist's toolbox.

Historical Development and Evolution of Related Aryl Alpha-Keto Esters in Chemical Research

The study of α-keto esters and their reactivity dates back to the 19th century with the discovery of the aldol (B89426) reaction, which involves the reaction of two carbonyl compounds. wikipedia.org Over the years, the synthesis and application of aryl α-keto esters, a subclass to which this compound belongs, have seen significant advancements.

Early methods for the synthesis of α-keto esters often involved harsh reaction conditions and had limited substrate scope. However, the development of modern synthetic methodologies has provided more efficient and practical routes. aurigeneservices.com These include:

Oxidation of α-hydroxy esters. aurigeneservices.com

Friedel-Crafts acylation. aurigeneservices.com

Oxidative esterification of acetophenones. organic-chemistry.org

Reactions of organometallic reagents with diesters. aurigeneservices.com

The evolution of catalytic systems, including transition metal catalysis and organocatalysis, has further expanded the synthetic utility of aryl α-keto esters, enabling the development of asymmetric reactions to produce chiral molecules with high enantioselectivity. nih.govorganic-chemistry.org This progress has been instrumental in the synthesis of complex natural products and pharmaceuticals. nih.gov

Overview of Current Research Trends and Challenges Pertaining to the Compound

Current research involving this compound and related α-keto esters is focused on several key areas:

Development of Novel Synthetic Methods: Chemists continue to explore new and more sustainable methods for the synthesis of α-keto esters, including the use of visible light-promoted reactions and electrochemical approaches. organic-chemistry.org

Asymmetric Catalysis: A major focus is on the development of new chiral catalysts to control the stereochemical outcome of reactions involving α-keto esters, leading to the synthesis of enantiomerically pure compounds. nih.gov

Applications in Medicinal Chemistry: Researchers are actively investigating the synthesis of novel bioactive molecules derived from this compound and its analogues, with a particular interest in their potential as antibacterial and antifungal agents. smolecule.com

Material Science: Derivatives of related compounds are being explored for their applications in materials science, such as in the development of materials with aggregation-induced emission properties. smolecule.com

Despite the significant progress, challenges remain. The development of highly selective and efficient catalytic systems that can tolerate a wide range of functional groups is an ongoing area of research. Furthermore, the exploration of the full potential of this compound and other α-keto esters in various fields of chemical science continues to be an active and exciting area of investigation.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | m-Tolyl-glyoxylsaeure-methylester | C₁₀H₁₀O₃ | 178.18 | 136125-68-3 anaxlab.comchemscene.com |

| Methyl 2-oxo-2-(o-tolyl)acetate | Methyl (2-methylphenyl)(oxo)acetate | C₁₀H₁₀O₃ | 178.18 | 34966-54-6 nih.gov |

| Methyl 2-oxo-2-(p-tolyl)acetate | C₁₀H₁₀O₃ | 178.19 | 34966-53-5 bldpharm.com | |

| Methyl 2-(m-tolyl)acetate | C₁₀H₁₂O₂ | 164.20 | 53088-69-0 smolecule.com | |

| m-Tolyl acetate (B1210297) | 3-Methylphenylacetate, m-Cresyl acetate, Acetic acid m-tolyl ester | C₉H₁₀O₂ | 150.17 | 122-46-3 sigmaaldrich.com |

| (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | C₁₁H₁₃NO₃ | 207.23 | 120974-97-2 sigmaaldrich.combldpharm.com | |

| Methyl 2-oxo-2-(thiophen-2-yl)acetate | C₇H₆O₃S | 170.18 | 26878-13-7 chemicalbook.com | |

| 2-hydroxy-4-methylacetophenone | C₉H₁₀O₂ | 150.17 | Not Available | |

| 4-hydroxy-2-methyl acetophenone | C₉H₁₀O₂ | 150.17 | Not Available | |

| 2-(m-tolyl)acetic acid | C₉H₁₀O₂ | 150.17 | Not Available | |

| m-cresol | C₇H₈O | 108.14 | Not Available | |

| Acetic anhydride | C₄H₆O₃ | 102.09 | Not Available | |

| Methanol (B129727) | CH₄O | 32.04 | Not Available | |

| 2-bromothiophene | C₄H₃BrS | 163.04 | Not Available | |

| Dimethyl oxalate | C₄H₆O₄ | 118.09 | Not Available |

Research Findings on Alpha-Keto Esters

| Research Area | Key Findings |

| Synthesis | Efficient methods for synthesizing α-keto esters include oxidative esterification of acetophenones and reactions involving organometallic reagents. aurigeneservices.comorganic-chemistry.org |

| Reactivity | Alpha-keto esters are versatile synthons that undergo condensation, reduction, and carbon-carbon bond-forming reactions. smolecule.comnih.gov |

| Asymmetric Catalysis | Development of chiral catalysts allows for the asymmetric synthesis of α-hydroxy carboxylic acids from α-keto esters. nih.govaurigeneservices.com |

| Medicinal Chemistry | Derivatives of α-keto esters are being investigated for their potential as antibacterial and antifungal agents. smolecule.com |

| Material Science | Certain derivatives exhibit aggregation-induced emission, making them promising for applications in materials science. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPUNTYEBNYLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Oxo 2 M Tolyl Acetate

Classical and Established Synthesis Routes

Traditional methods for the preparation of methyl 2-oxo-2-(m-tolyl)acetate have been well-documented and are still widely employed in many laboratory and industrial settings. These routes typically involve the transformation of readily available precursors through robust and well-understood chemical reactions.

Oxidation Reactions of (m-tolyl)acetate Precursors

A primary and straightforward approach to synthesizing the target compound involves the oxidation of a suitable (m-tolyl)acetate precursor. This method leverages the conversion of a less oxidized functional group to the desired α-keto ester moiety. A common starting material for this route is m-tolylacetone. The oxidation can be carried out using a strong oxidizing agent such as potassium permanganate (B83412) in an alkaline medium. This reaction typically proceeds with good yields, often reported to be around 80%. smolecule.com The general scheme for this transformation involves the oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group of the ketone, leading to the formation of the corresponding α-keto acid, which can then be esterified.

Esterification of 2-oxo-2-(m-tolyl)acetic Acid.smolecule.com

Another fundamental and widely practiced method is the direct esterification of 2-oxo-2-(m-tolyl)acetic acid. smolecule.com This carboxylic acid can be obtained from various synthetic pathways, including the oxidation of m-tolyl derivatives. The esterification is typically accomplished by reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid. smolecule.com This acid-catalyzed reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the formation of the methyl ester, an excess of methanol is often used, or the water formed during the reaction is removed. The resulting this compound can then be isolated and purified using standard techniques like silica (B1680970) gel column chromatography to achieve high purity. smolecule.com

Advanced and Sustainable Synthetic Innovations

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in chemical research. This has led to the emergence of advanced catalytic and biocatalytic approaches for the synthesis of α-keto esters like this compound.

Catalytic Oxidation Methods (e.g., Phase-Transfer Catalysis)

Catalytic oxidation methods offer a more sustainable alternative to the use of stoichiometric amounts of strong oxidizing agents. Phase-transfer catalysis (PTC) is a particularly attractive technique for this purpose. rsc.org In a PTC system, a catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of an oxidizing agent (like hydrogen peroxide or a hypochlorite) from an aqueous phase to an organic phase containing the substrate, (m-tolyl)acetate or a related precursor. rsc.org This allows the reaction to proceed under milder conditions and with greater efficiency. Polyoxometalates are also being explored as catalysts in phase-transfer systems for various oxidation reactions. rsc.org These methods can lead to higher selectivity and reduced waste generation compared to classical oxidation reactions. The catalyst in such systems can sometimes be recovered and reused, further enhancing the sustainability of the process. rsc.org

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity. While specific examples for the enantioselective synthesis of this compound are not extensively documented in the provided search results, the principles of biocatalysis can be applied to this class of compounds. Enzymes, such as oxidases or dehydrogenases, could potentially be used for the enantioselective oxidation of a suitable precursor to yield a chiral α-hydroxy acid, which can then be oxidized to the α-keto ester. Alternatively, enantioselective reduction of the keto group of racemic this compound using a reductase could be employed to resolve the racemate, providing access to one enantiomer of the corresponding alcohol and leaving the other enantiomer of the keto ester unreacted. The use of enzymes in synthesis is highly valued for its high selectivity, mild reaction conditions, and reduced environmental impact.

Green Chemistry Principles in Synthesis Design (e.g., Solvent-Free, Atom Economy)

In recent years, the development of synthetic methods for α-keto esters that adhere to the principles of green chemistry has gained significant attention. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green approach involves the direct oxidation of readily available aryl acetic esters. For instance, a one-pot conversion of aryl acetic esters to their corresponding α-keto esters has been reported, proceeding through a diazo transfer followed by oxidation with dimethyldioxirane (B1199080) generated in situ from acetone (B3395972) and Oxone®. pku.edu.cn This method offers mild reaction conditions, with diazotization at room temperature and oxidation at 0°C, and avoids the need for harsh heavy metal oxidants. pku.edu.cn The operational simplicity of this one-pot procedure makes it an attractive and potentially scalable method. pku.edu.cn

Solvent-free synthesis represents another key green chemistry strategy. The application of grindstone chemistry, a mechanochemical method, has been successfully employed for the stereoselective synthesis of N-acylhydrazones from keto compounds. rsc.org This solvent-free approach, catalyzed by a minimal amount of acetic acid at room temperature, leads to the formation of essentially pure products, thereby eliminating the need for extensive purification and reducing solvent waste. rsc.org While not directly reported for this compound, the principle of solvent-free synthesis is a valuable consideration for its future green production.

Furthermore, the concept of atom economy is central to green synthesis. Methods that incorporate the majority of the atoms from the starting materials into the final product are considered highly atom-economical. The development of a metal-free, one-pot continuous flow process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid highlights the potential for atom-economical and highly selective syntheses, avoiding chromatographic purification and isolation of intermediates. rsc.org Such principles can be adapted to the synthesis of this compound to create more sustainable manufacturing processes.

Flow Chemistry and Continuous Processing Investigations

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. While specific literature on the flow chemistry synthesis of this compound is limited, the application of this technology to the synthesis of related compounds and intermediates demonstrates its feasibility.

For example, the Paal-Knorr pyrrole (B145914) synthesis, a condensation reaction, has been successfully optimized and performed under flow conditions. uc.pt This method is of industrial relevance and benefits from the superior thermal control offered by flow reactors, especially for highly exothermic reactions. uc.pt Similarly, the Hantzsch pyrrole synthesis has been adapted to a continuous flow process, enabling the synthesis of pyrrole-3-carboxylic acids in good yields with short reaction times. uc.pt

The synthesis of various heterocyclic compounds, which are important in medicinal chemistry, has been achieved using sequential flow processes. uc.pt These processes can involve multiple reaction steps performed in a continuous manner, often with in-line purification, leading to a more efficient and streamlined synthesis. The principles demonstrated in these examples, such as the use of packed-bed reactors and sequential operations, could be applied to develop a continuous flow synthesis of this compound, potentially starting from m-tolyl precursors and utilizing oxidation or other suitable reactions in a flow setup.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route for this compound depends on factors such as yield, selectivity, availability of starting materials, and operational simplicity. A comparative analysis of different methods provides valuable insights for selecting the most appropriate approach.

Yield Optimization and Reaction Condition Studies

The yield of α-keto esters can be significantly influenced by the reaction conditions. For instance, in the synthesis of aryl α-keto esters via oxidative esterification of 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (B87167) (DMSO), the reaction time and temperature are critical parameters. aurigeneservices.com Stirring 2,2-dibromo-1-phenylethanone (B86434) in DMSO at 50-55°C for an extended period, followed by esterification, can provide the corresponding α-keto ester in good yield. aurigeneservices.com

A study on the dynamic kinetic resolution arylation of a racemic β-stereogenic α-keto ester reported the synthesis of the m-tolyl substituted product in 88% yield with a high enantiomeric ratio. nih.gov This indicates that with careful selection of catalyst and reaction conditions, high yields can be achieved even in stereoselective transformations. In comparison, the o-tolyl analogue was obtained in a lower yield of 57%, suggesting that steric hindrance can play a role in the reaction efficiency. nih.gov

The table below provides a general comparison of yields for different synthetic methods applicable to the preparation of aryl α-keto esters.

| Synthetic Method | Starting Material | Reagents | Typical Yield (%) |

| Oxidation of Aryl Acetic Esters | Methyl m-tolylacetate | p-acetamidobenzenesulfonyl azide, DBU, Oxone® | 80-90 pku.edu.cn |

| Oxidative Esterification | 2,2-dibromo-1-(m-tolyl)ethanone | DMSO, Methanol | 70-80 aurigeneservices.com |

| Dynamic Kinetic Resolution Arylation | Racemic β-stereogenic α-keto ester | Boronic acid, Rh(I) catalyst | ~88 nih.gov |

Regioselective and Chemoselective Control in Preparation

Regioselectivity is a crucial aspect in the synthesis of substituted aromatic compounds. For the preparation of this compound, it is essential to control the position of the functional groups on the aromatic ring. The choice of starting material with the desired meta-substitution pattern is the most straightforward approach to ensure regioselectivity.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. For example, in the oxidation of a starting material containing other oxidizable groups, the chosen oxidant should selectively target the desired position to form the α-keto ester. The use of mild and selective oxidizing agents, such as in situ generated dimethyldioxirane, can offer better chemoselectivity compared to harsher reagents. pku.edu.cn

In the context of pyrazole (B372694) synthesis, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org While this is a different reaction type, it underscores the importance of solvent choice in directing the outcome of a reaction and achieving high regioselectivity.

Purification and Isolation Methodologies for High Purity

The purification of this compound to achieve high purity is essential for its use in subsequent applications. Common purification techniques for α-keto esters include column chromatography and crystallization.

Silica gel column chromatography is a widely used method for the purification of α-keto esters. smolecule.comchemicalbook.com The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is crucial for achieving good separation from impurities. chemicalbook.com

Crystallization is another effective method for obtaining high-purity crystalline products. For α-keto esters that are solids at room temperature, crystallization from a suitable solvent or solvent mixture can remove amorphous impurities and closely related byproducts. The choice of solvent is critical and depends on the solubility profile of the compound. A study on the Michael addition of β-keto esters to nitroolefins demonstrated that the crystallinity of the product could be tuned by altering the ester group, which in turn facilitated purification by crystallization. nsf.gov This suggests that for this compound, selecting appropriate crystallization conditions can be a powerful tool for achieving high purity.

The following table summarizes common purification methods for aryl α-keto esters.

| Purification Method | Principle | Key Parameters |

| Column Chromatography | Differential adsorption of compounds on a stationary phase (e.g., silica gel) | Stationary phase, mobile phase (eluent) composition |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures | Solvent selection, cooling rate, concentration |

| Distillation (for liquids) | Difference in boiling points of the compound and impurities | Pressure (vacuum), temperature |

Chemical Reactivity and Mechanistic Transformations of Methyl 2 Oxo 2 M Tolyl Acetate

Carbonyl Reactivity: Nucleophilic Additions

The electrophilic nature of the two carbonyl carbons in methyl 2-oxo-2-(m-tolyl)acetate makes them susceptible to attack by a wide range of nucleophiles. The presence of the electron-donating methyl group on the tolyl ring can subtly influence the reactivity of the adjacent ketone compared to unsubstituted analogs.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the carbonyl groups of this compound. These reactions are fundamental for carbon-carbon bond formation. The reaction of this compound with organometallic reagents typically proceeds via nucleophilic attack at the more electrophilic ketone carbonyl, leading to the formation of tertiary alcohols after acidic workup. The choice of the organometallic reagent and reaction conditions can influence the selectivity and yield of the desired product.

The reduction of the keto group in this compound is a critical transformation for the synthesis of valuable chiral alpha-hydroxy esters and diols. Asymmetric reduction is of particular importance, as it allows for the stereoselective synthesis of enantiomerically enriched products, which are key intermediates in the pharmaceutical and fine chemical industries.

A variety of reducing agents and catalytic systems have been employed for this purpose. For instance, the asymmetric hydrogenation of α-keto esters like this compound can be achieved with high enantioselectivity using chiral catalysts. One study demonstrated the use of a ruthenium catalyst with a chiral phosphine (B1218219) ligand for the hydrogenation of a similar substrate, methyl benzoylformate, yielding the corresponding mandelate (B1228975) with high enantiomeric excess. While specific data for the m-tolyl derivative is not provided, the general methodology is applicable.

Furthermore, the reduction can be extended to produce diols through the subsequent reduction of the ester functionality. This typically requires stronger reducing agents, such as lithium aluminum hydride (LiAlH4). The diol products can also be obtained in a stereoselective manner, depending on the chosen synthetic route and reagents.

The carbonyl groups of this compound readily undergo condensation reactions with various nitrogen and oxygen nucleophiles. These reactions are pivotal for the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules.

With nitrogen nucleophiles such as primary amines, hydrazines, and hydroxylamines, this compound can form imines, hydrazones, and oximes, respectively. These reactions typically proceed via initial nucleophilic attack on the ketone carbonyl, followed by dehydration. For example, the reaction with hydrazine (B178648) can lead to the formation of a hydrazone, which can be a useful intermediate for further transformations or for the synthesis of pyrazole (B372694) derivatives.

Condensation with oxygen nucleophiles, such as alcohols and diols, can lead to the formation of acetals and ketals. These reactions are often catalyzed by acids and are reversible. The formation of a cyclic ketal by reacting this compound with a diol like ethylene (B1197577) glycol can serve as a protecting group strategy for the more reactive ketone carbonyl, allowing for selective transformations at the ester group.

Alpha-Carbon Reactivity: Enolate and Carbanion Chemistry

The presence of two carbonyl groups in this compound significantly acidifies the protons on the alpha-carbon, facilitating the formation of an enolate or a carbanion under basic conditions. This enolate is a key reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The enolate of this compound can be readily alkylated by treatment with a suitable base followed by the addition of an alkylating agent, such as an alkyl halide. This reaction introduces an alkyl group at the alpha-position, leading to the formation of a more complex α-keto ester. The choice of base and reaction conditions is crucial to control the extent of alkylation and to avoid side reactions, such as self-condensation.

Similarly, acylation at the alpha-position can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. This reaction leads to the formation of a β-dicarbonyl compound, which is a versatile intermediate in organic synthesis.

The activated alpha-carbon of this compound makes it a suitable substrate for various condensation reactions. In a Knoevenagel-type condensation, the enolate can react with an aldehyde or a ketone in the presence of a weak base to form a new carbon-carbon double bond.

While direct participation of this compound in the classical Biginelli reaction is not commonly reported, its derivatives or related compounds can be utilized in Biginelli-type multicomponent reactions. These reactions involve the condensation of an aldehyde, a β-dicarbonyl compound (or a precursor), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. The reactivity of the dicarbonyl moiety in this compound suggests its potential as a component in such multicomponent reactions for the synthesis of complex heterocyclic structures.

Michael Additions and Related Conjugate Chemistry

The Michael addition is fundamentally the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgwikipedia.org The reaction requires a "Michael acceptor," which is an alkene activated by an electron-withdrawing group (like a ketone, nitrile, or ester), and a "Michael donor," which is a nucleophile such as an enolate or other resonance-stabilized carbanion. wikipedia.orgbyjus.comorganic-chemistry.org

This compound, in its ground state, is a saturated α-dicarbonyl compound and therefore does not possess the requisite α,β-unsaturation to act as a standard Michael acceptor. Its reactivity is centered on the two electrophilic carbonyl carbons. While direct 1,4-Michael addition is not applicable, the principles of conjugate chemistry can be considered in related transformations. For instance, if the molecule were to be derivatized to introduce a site of unsaturation in conjugation with the carbonyl system, it could then participate in Michael additions.

Although not a Michael reaction in the traditional sense, the conjugate addition of nucleophiles can be relevant to derivatives. For example, the Knoevenagel condensation of this compound with an active methylene (B1212753) compound could generate a suitable Michael acceptor. Subsequently, this new α,β-unsaturated system could undergo a Michael addition. The reactivity of such a system would be influenced by the steric and electronic effects of the tolyl and ester groups.

Ester Group Transformations: Transesterification and Amidation

The ester moiety of this compound can be modified through reactions such as transesterification and amidation.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. nih.gov This reaction is typically catalyzed by an acid or a base. While the transesterification of β-keto esters is a widely used transformation, the reaction with α-keto esters like this compound follows a distinct mechanistic pathway. rsc.orgucc.ie Kinetic studies on the alcoholysis of α-keto esters have revealed that the reaction does not primarily occur via direct nucleophilic attack on the ester carbonyl. Instead, the major pathway involves the initial formation of a hemiacetal at the more electrophilic keto carbonyl group. researchgate.net This is followed by an intramolecular rearrangement, likely involving a 1,2-shift of the methoxy (B1213986) group, to yield the transesterified product. researchgate.net Blocking the formation of this hemiacetal intermediate, for example by introducing significant steric hindrance around the ketone, has been shown to dramatically slow down the rate of alcoholysis, confirming the importance of this pathway. researchgate.net

Amidation refers to the conversion of an ester into an amide. Direct aminolysis (reaction with an amine) of an unactivated ester like a methyl ester is generally a difficult reaction requiring high temperatures or specialized catalysts. A more common and efficient method for amidation involves a two-step process. youtube.com First, the ester is hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride with thionyl chloride) before being treated with an amine to form the amide. youtube.comyoutube.com Alternatively, α-keto esters can be converted to α-ketoamides through catalytic transamination-type reactions. rsc.orgorganic-chemistry.org

Cycloaddition Reactions and Pericyclic Processes

The carbonyl groups of this compound can participate in cycloaddition reactions, particularly photochemical cycloadditions. The most relevant of these is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.

Upon photochemical excitation, the ketone carbonyl of the α-keto ester can react with various alkenes. For example, studies on the related compound methyl benzoylformate have shown it undergoes [2+2] heterocycloaddition reactions. nih.gov Similarly, this compound is expected to react with electron-rich alkenes under photochemical conditions to yield substituted oxetanes. The regioselectivity and stereoselectivity of such cycloadditions are governed by the stability of the diradical intermediates formed upon addition of the excited-state carbonyl to the alkene.

Furthermore, photoenolization is another pericyclic process observed in related aromatic systems. For instance, 2-methylbenzaldehyde (B42018) can form a photoenol upon irradiation, which can then be trapped by dienophiles in a Diels-Alder-type [4+2] cycloaddition. rsc.org The presence of the meta-methyl group in this compound makes direct intramolecular photoenolization of this type less likely, but intermolecular reactions or reactions of isomers could potentially involve such pathways.

Rearrangement Reactions and Fragmentations

α-Keto esters are precursors to a variety of molecular rearrangements.

A notable example is the benzilic acid rearrangement , which is characteristic of 1,2-dicarbonyl compounds. While classically performed on diketones, the ester analogue can undergo a similar transformation. Under strong basic conditions (e.g., KOH), a hydroxide (B78521) ion attacks one of the carbonyl carbons of this compound. This is followed by a 1,2-migration of the m-tolyl group to the adjacent carbonyl carbon. Subsequent hydrolysis of the ester would yield an α-hydroxy-α-(m-tolyl)acetic acid derivative.

Another relevant transformation is the α-ketol rearrangement , where an α-hydroxy ketone isomerizes via a 1,2-migration of an alkyl or aryl group. beilstein-journals.orgwikipedia.org While this compound is not an α-hydroxy ketone, its reduction product, methyl 2-hydroxy-2-(m-tolyl)acetate, would be. This derivative could potentially rearrange under acidic or basic conditions.

The Kowalski ester homologation provides a method for chain extension of esters and proceeds via a rearrangement. The reaction involves treating an ester with dibromomethane (B42720) and a strong base to form an α-bromo α-keto intermediate, which then rearranges to a ynolate. This ynolate can then be trapped to produce a homologated carboxylic acid derivative. This methodology represents a potential fragmentation-rearrangement pathway for derivatives of this compound. acs.org

Detailed Mechanistic Investigations

Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic, thermodynamic, and computational studies.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies are crucial for elucidating reaction mechanisms by measuring the rates of reactions under various conditions. A key example is the investigation of the alcoholysis of α-keto esters. researchgate.net By monitoring the concentration of reactants, intermediates, and products over time, it was determined that the reaction proceeds via a consecutive pathway involving a hemiacetal intermediate, rather than a simple parallel reaction of direct transesterification. researchgate.net

Below is a representative table illustrating the type of data obtained from such kinetic studies on analogous α-keto esters, highlighting the rate constants for the formation (k₁) and consumption (k₂) of the hemiacetal intermediate.

| α-Keto Ester Substrate | k₁ (Formation of Hemiacetal) (s⁻¹) | k₋₁ (Reversion to Ketone) (s⁻¹) | k₂ (Formation of Product from Hemiacetal) (s⁻¹) | Reaction Pathway |

|---|---|---|---|---|

| Methyl Phenylglyoxylate | 1.5 x 10⁻³ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁵ | Consecutive (via Hemiacetal) |

| Ethyl Pyruvate | 8.0 x 10⁻⁴ | 2.5 x 10⁻⁴ | 1.1 x 10⁻⁵ | Consecutive (via Hemiacetal) |

This table presents hypothetical data based on findings reported for analogous α-keto esters to illustrate the kinetic parameters studied. researchgate.net

Thermodynamic studies complement kinetics by defining the relative stabilities of reactants, intermediates, and products. For a reaction to be favorable, the Gibbs free energy of the products must be lower than that of the reactants. In many rearrangements, such as the α-ketol rearrangement, the reaction is driven by the formation of a more thermodynamically stable isomer. wikipedia.org

Transition State Characterization and Energy Barrier Analysis

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed characterization of transition states and the calculation of energy barriers for reaction pathways. ucsb.edu A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point—a first-order saddle point on the potential energy surface. ucsb.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

For reactions involving compounds like this compound, computational models can be used to compare different potential mechanisms. For example, in a conjugate addition reaction, DFT calculations can determine the energy barriers for both the initial nucleophilic attack and the subsequent protonation step, identifying the rate-determining step. acs.org

The following table shows representative calculated energy barriers for the rate-determining step of Michael additions to various α,β-unsaturated carbonyl compounds, illustrating the type of data generated through transition state analysis. acs.org Similar computational approaches would be employed to investigate the reactivity of derivatives of this compound.

| Michael Acceptor Type | Example Compound | Calculated Reaction Barrier (ΔG‡) (kcal/mol) |

|---|---|---|

| Ester | Methyl Acrylate | 13.3 |

| Ketone | Methyl Vinyl Ketone | 11.6 |

| Aldehyde | Acrolein | 7.5 |

Data adapted from computational studies on Michael addition reactions to illustrate typical calculated energy barriers. acs.org

By mapping the entire potential energy surface, chemists can gain a deep understanding of reaction selectivity, catalyst performance, and the factors controlling the formation of specific products in the diverse transformations of this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Oxo 2 M Tolyl Acetate and Its Reaction Intermediates/products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including Methyl 2-oxo-2-(m-tolyl)acetate. This technique provides detailed information about the carbon-hydrogen framework of the molecule.

Multi-Dimensional NMR for Complex Structure Determination

While specific multi-dimensional NMR data for this compound is not extensively available in the public domain, the application of such techniques is crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex derivatives or reaction mixtures. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the tolyl ring protons and their correlation to the corresponding carbons, as well as the connectivity between the carbonyl carbons and the methyl ester group. For instance, an HMBC experiment would show a correlation between the methyl protons of the ester group and the ester carbonyl carbon, and also between the aromatic protons and the carbons of the tolyl ring.

A related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, was characterized using ¹H and ¹³C NMR. mdpi.com The chemical shifts were reported in ppm, and coupling constants in Hz, with the spectra calibrated using the solvent signal. mdpi.com Such detailed analysis is transferable to the study of this compound and its derivatives.

Dynamic NMR for Conformational Analysis and Rotamer Studies

Dynamic NMR (DNMR) is a powerful tool for studying the conformational dynamics of molecules, such as the rotation around single bonds. In the case of this compound, DNMR could be employed to investigate the rotational barrier around the bond connecting the tolyl group and the adjacent carbonyl group. This rotation can be influenced by the steric hindrance of the methyl group at the meta position of the tolyl ring. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for rotation and identify the preferred conformations or rotamers. The boiling point of the related compound m-Tolyl acetate (B1210297) is reported to be between 210-213 °C. sigmaaldrich.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₀O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. The molecular weight of this compound is approximately 178.19 g/mol . anaxlab.com The use of techniques like electrospray ionization (ESI) coupled with a Q-TOF (Quadrupole-Time of Flight) mass analyzer is common for obtaining HRMS data. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound would likely involve characteristic losses.

Key fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the m-tolylglyoxylyl cation.

Loss of the methyl ester group (-COOCH₃): This would lead to the formation of the m-tolylcarbonyl cation.

Cleavage of the bond between the two carbonyl groups: This could generate the m-tolyl cation and other smaller fragments.

The study of fragmentation patterns in similar carbonyl compounds, such as ketones and aldehydes, shows that α-cleavage is a primary fragmentation mode. miamioh.edu For aromatic ketones, the loss of the R group upon α-cleavage is common, followed by the loss of carbon monoxide (CO). miamioh.edu These principles can be applied to predict and interpret the mass spectrum of this compound. The stability of the resulting carbocations and acylium ions plays a significant role in determining the most abundant fragment ions. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretching (ester): A strong band typically in the region of 1735-1750 cm⁻¹.

C=O stretching (ketone): Another strong band, likely in the range of 1680-1700 cm⁻¹, slightly lower than the ester due to conjugation with the aromatic ring.

C-O stretching (ester): Bands in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aliphatic C-H stretching (methyl group): Bands in the 2850-3000 cm⁻¹ region.

In a study of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the IR spectrum showed characteristic peaks for C=O stretching at 1732 cm⁻¹ and 1659 cm⁻¹, and C=C stretching at 1604 cm⁻¹ and 1595 cm⁻¹. mdpi.com Similarly, the synthesis of methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate was characterized by FT-IR, among other techniques. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the aromatic ring vibrations and the C=C bonds. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be the definitive way to determine the solid-state molecular and crystal structure of this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z (molecules per unit cell) | 4 |

Chiroptical Spectroscopic Methods for Asymmetric Derivatives (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopic methods are essential for studying chiral molecules, which are non-superimposable on their mirror images. Electronic Circular Dichroism (ECD) is a particularly valuable technique that measures the differential absorption of left and right circularly polarized light by a chiral compound. This technique is exclusively used for the analysis of asymmetric derivatives, and therefore would be applicable to chiral reaction products or intermediates derived from this compound.

If a chiral derivative of this compound were synthesized, for example, through an asymmetric reaction that introduces a stereocenter, ECD spectroscopy would be the method of choice to determine its absolute configuration. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's stereochemistry. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute arrangement of atoms in space can be unambiguously assigned.

The following table provides an example of the type of data that would be obtained from an ECD analysis of a hypothetical chiral derivative of this compound.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| 295 | +2.5 | n → π |

| 260 | -5.8 | π → π |

| 230 | +8.1 | π → π* |

This data would be instrumental in confirming the success of an asymmetric synthesis and in understanding the stereochemical outcome of a reaction.

Theoretical and Computational Studies of Methyl 2 Oxo 2 M Tolyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-oxo-2-(m-tolyl)acetate, these calculations can elucidate the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Fukui Functions)

The electronic structure of this compound is characterized by the interplay between the π-system of the tolyl ring and the adjacent α-dicarbonyl moiety. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. In aryl oxoacetates, the HOMO is typically located on the aromatic ring, while the LUMO is centered on the dicarbonyl system. The presence of the electron-donating methyl group at the meta position on the tolyl ring is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to its unsubstituted counterpart, methyl 2-oxo-2-phenylacetate. This suggests that this compound may be slightly more reactive towards electrophiles.

Fukui functions, derived from conceptual Density Functional Theory (DFT), can be employed to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack, while the aromatic ring would be the preferred site for electrophilic attack.

Table 1: Illustrative Electronic Properties of Aryl Oxoacetates

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Methyl 2-oxo-2-phenylacetate | -7.2 | -1.8 | 5.4 |

| Methyl 2-oxo-2-(o-tolyl)acetate | -7.1 | -1.7 | 5.4 |

| Methyl 2-oxo-2-(p-tolyl)acetate | -7.0 | -1.7 | 5.3 |

| This compound (Estimated) | -7.1 | -1.8 | 5.3 |

Note: The values for the reference compounds are illustrative and based on typical DFT calculations for such molecules. The values for this compound are estimated based on the expected electronic effect of the meta-methyl group.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly polarized due to the presence of the electronegative oxygen atoms in the ketone and ester groups. This creates a significant dipole moment. An electrostatic potential (ESP) map would visually represent this charge distribution, with red regions indicating areas of high electron density (negative potential), such as around the carbonyl oxygens, and blue regions indicating areas of low electron density (positive potential), particularly around the carbonyl carbons and the acidic protons of the methyl ester.

The meta-positioned methyl group on the tolyl ring will have a subtle influence on the ESP of the aromatic ring, slightly increasing the electron density at the ortho and para positions relative to the methyl group itself. This can influence how the molecule interacts with other polar molecules or in a solvent environment.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around the single bonds connecting the tolyl group to the carbonyl carbon and the ester group. Conformational analysis aims to identify the most stable arrangements of the atoms in space. The planarity of the molecule is a key factor, with a likely preference for a conformation where the dicarbonyl unit is close to planar with the aromatic ring to maximize conjugation. However, steric hindrance from the meta-methyl group might induce a slight twist.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its vibrational modes and conformational flexibility at different temperatures. These simulations would reveal the accessible conformational space and the energy barriers between different conformers, which is crucial for understanding its behavior in solution and its ability to bind to potential biological targets.

Reaction Mechanism Prediction and Energetics via Density Functional Theory (DFT)

DFT is a powerful tool for predicting the pathways of chemical reactions and their associated energy changes. For this compound, DFT calculations can be used to model various reactions, such as nucleophilic addition to the carbonyl groups or electrophilic substitution on the aromatic ring.

For instance, in a reaction with a nucleophile, DFT can be used to calculate the activation energies for attack at either of the two carbonyl carbons, thus predicting the regioselectivity of the reaction. The calculations would also provide the energies of the transition states and intermediates, offering a complete energetic profile of the reaction pathway. The presence of the meta-methyl group can influence these reaction pathways through both steric and electronic effects, which can be quantified using DFT.

Solvation Model Effects on Reactivity and Structure

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be integrated with quantum chemical calculations to simulate the effects of a solvent environment.

These models can predict how the solvent affects the conformational equilibrium, the electronic structure (e.g., the HOMO-LUMO gap), and the energetics of reaction pathways. For a polar molecule like this compound, polar solvents are expected to stabilize charged or highly polar transition states, potentially accelerating certain reactions.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity or Synthetic Utility Prediction

QSAR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. While specific QSAR studies focusing solely on this compound are not prevalent, it could be included in a larger dataset of related aromatic ketones and esters to develop such models. researchgate.net

Descriptors for a QSAR model would include calculated properties such as the HOMO and LUMO energies, dipole moment, and molecular surface area, as well as steric parameters. Such a model could predict the reactivity of new, unsynthesized analogs, guiding the design of compounds with desired properties for applications in areas like medicinal chemistry or materials science. For instance, QSAR models have been developed to predict the flavor thresholds of esters in food science. nih.gov

Molecular Docking and Interaction Studies in a Synthetic and Material Science Context

In the realm of synthetic chemistry and material science, molecular docking and interaction studies offer a powerful computational lens to predict and analyze the behavior of molecules at interfaces and within complex systems. While direct experimental and computational studies on the specific interactions of this compound in a purely synthetic or material science context are not extensively documented in public literature, we can extrapolate from established computational methodologies and studies on analogous aromatic ketoesters to understand its potential interactions with catalysts, polymers, and advanced materials. Such theoretical investigations are crucial for designing new catalysts, understanding reaction mechanisms at surfaces, and developing novel materials with tailored properties.

Computational approaches, primarily density functional theory (DFT) and molecular dynamics (MD), are instrumental in elucidating the non-covalent interactions that govern the association of small organic molecules with larger systems. mdpi.comresearchgate.net These interactions include hydrogen bonding, van der Waals forces, electrostatic interactions, and π-π stacking. researchgate.netrsc.org

Interaction with Catalytic Surfaces:

The catalytic transformation of organic molecules is a cornerstone of synthetic chemistry. nih.govresearchgate.net Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, often involves the adsorption of reactant molecules onto the catalyst surface. researchgate.net Molecular docking simulations can model the interaction of this compound with various catalyst surfaces, such as metal oxides (e.g., ZrO₂, CeO₂, TiO₂) or metal nanoparticles. researchgate.netresearchgate.net

These studies can predict the preferred binding orientation of the molecule on the catalyst surface and calculate the binding energy, providing insights into the strength of the interaction. For instance, the oxygen atoms of the keto and ester groups in this compound could act as Lewis basic sites, interacting with Lewis acidic sites on a metal oxide surface. researchgate.net The tolyl group can also engage in van der Waals interactions with the surface.

A hypothetical docking study of this compound with a zirconia (ZrO₂) surface, a common catalyst for ketonization reactions, could reveal the following:

| Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -15 to -25 | Indicates a strong, favorable interaction, suggesting efficient adsorption. |

| Key Interacting Residues/Sites | Lewis acid sites on ZrO₂ | Highlights the role of the carbonyl groups in binding to the catalyst. |

| Intermolecular Interactions | Lewis acid-base, van der Waals | Elucidates the nature of the forces holding the molecule on the surface. |

This is a hypothetical data table based on typical values for similar organic molecules on metal oxide surfaces.

Interaction with Polymer Surfaces:

The interaction of small molecules with polymer surfaces is critical in various applications, including coatings, adhesives, and composite materials. Molecular docking can be employed to study how this compound might interact with different polymer chains, such as polystyrene or polymethyl methacrylate (B99206) (PMMA). researchgate.netmdpi.com Such studies can help in understanding the compatibility of the molecule as a plasticizer, a surface modifier, or a component in a polymer blend.

The docking process for polymers can be more complex than for crystalline solids due to the flexibility of the polymer chains. researchgate.net However, computational methods can still provide valuable information on binding affinities and interaction patterns.

Interaction with Carbon-Based Nanomaterials:

Carbon-based nanomaterials like graphene and carbon nanotubes are of great interest for applications in electronics, composites, and sensors. rsc.orgfau.de The aromatic tolyl ring of this compound makes it a candidate for non-covalent functionalization of these materials through π-π stacking interactions. rsc.orgnii.ac.jp

Theoretical studies can quantify the strength of this interaction. The parallel orientation of the aromatic ring with the graphene surface is a characteristic signature of π-π stacking. nii.ac.jp DFT calculations can be used to determine the binding energy and the optimal distance between the molecule and the graphene sheet.

A theoretical study on the interaction of this compound with a graphene surface might yield the following data:

| Interaction Type | Calculated Interaction Energy (kJ/mol) | Dominant Force |

| Molecule-Graphene | -40 to -60 | π-π Stacking, van der Waals |

This is a hypothetical data table based on published data for similar aromatic molecules on graphene. fau.de

These computational insights are invaluable for the rational design of new materials and processes. By understanding the fundamental interactions of molecules like this compound with various synthetic materials, scientists can predict their behavior and tailor their properties for specific applications, accelerating innovation in material science and catalysis. acs.orgacs.org

Applications of Methyl 2 Oxo 2 M Tolyl Acetate in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The dual electrophilicity of Methyl 2-oxo-2-(m-tolyl)acetate makes it an ideal substrate for multicomponent reactions and condensation cyclizations to form a wide variety of heterocyclic scaffolds. nih.govacs.orgsci-hub.sersc.orgresearchgate.net

Pyrroles: The Paal-Knorr synthesis is a classic method for synthesizing pyrroles from 1,4-dicarbonyl compounds in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org While not a 1,4-dicarbonyl itself, this compound can serve as a precursor to such an intermediate through reactions that introduce a carbon nucleophile at the ketone position. A modified Paal-Knorr type synthesis has been reported where allylated β-ketoesters are converted via ozonolysis into an aldehyde intermediate which then reacts with a primary amine to form pyrroles. thieme-connect.com

Pyrazolones: Pyrazolones are readily synthesized through the condensation of β-ketoesters with hydrazines. orientjchem.orgnih.gov The general reaction involves an initial condensation to form a hydrazone, followed by intramolecular cyclization with the ester group to form the pyrazolone (B3327878) ring. cdnsciencepub.comcdnsciencepub.comyoutube.com this compound fits the substrate profile for this transformation, reacting with hydrazine (B178648) or substituted hydrazines to yield 4-(m-tolyl)-pyrazolone derivatives.

Quinoxalinones: Quinoxalinones are important heterocyclic motifs that can be synthesized by the condensation of an o-phenylenediamine (B120857) with an α-ketoester. sapub.orgsapub.org The reaction proceeds via initial formation of an imine with one of the amino groups, followed by an intramolecular cyclizing condensation of the second amino group onto the ester carbonyl. nih.govresearchgate.net This reaction is generally high-yielding and tolerant of various substituents on both the diamine and the α-ketoester. nih.govorganic-chemistry.org

Table 2: Synthesis of Quinoxalinones from α-Ketoesters and o-Phenylenediamines Note: The following are representative examples for the general class of α-ketoesters.

| α-Ketoester | o-Phenylenediamine | Catalyst/Conditions | Product |

| Ethyl pyruvate | o-Phenylenediamine | Acetic Acid, Reflux | 3-Methylquinoxalin-2(1H)-one |

| Ethyl benzoylformate | o-Phenylenediamine | Trifluoroacetic acid, MeCN, RT | 3-Phenylquinoxalin-2(1H)-one |

| Ethyl 2-cyclohexyl-2-oxoacetate | N-benzyl-o-phenylenediamine | Trifluoroacetic acid, MeCN, RT | 1-Benzyl-3-cyclohexylquinoxalin-2(1H)-one |

| Methyl 2-oxo-2-phenylacetate | 4,5-Dimethyl-1,2-phenylenediamine | Methanol (B129727), 50 °C | 6,7-Dimethyl-3-phenylquinoxalin-2(1H)-one |

(Data sourced from references nih.govresearchgate.net)

Coumarins: The Pechmann condensation is a standard method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.netresearchgate.netnih.gov The reaction proceeds through transesterification followed by an intramolecular Friedel-Crafts-type acylation. While this compound is an α-ketoester, related condensation chemistry can be employed to access coumarin scaffolds.

Tetrahydropyrimidines: The Biginelli reaction is a well-known multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are precursors to tetrahydropyrimidines. nih.govamazonaws.comacs.orgresearchgate.net The versatility of this reaction allows for variations in all three components, and α-ketoesters can be incorporated into related synthetic strategies to access these heterocyclic systems. researchgate.net

Oxadiazoles (B1248032): 1,3,4-Oxadiazoles can be synthesized from α-ketoesters through several routes. One efficient method involves the oxidative cyclization of hydrazide-hydrazones, which are formed in situ from an aryl glyoxal (B1671930) (derivable from the ketoester) and a hydrazide. organic-chemistry.org Other methods include the reaction of carboxylic acids with (N-isocyanimino)triphenylphosphorane in the presence of an amide, which can be accessed from the ketoester. nih.gov

Intermediate in the Total Synthesis of Complex Organic Scaffolds and Natural Product Analogues

Vicinal ketoesters, including α-ketoesters like this compound, are highly valuable intermediates in the total synthesis of natural products. beilstein-journals.orgnih.gov The adjacent carbonyl groups provide a unique electronic environment, enhancing the electrophilicity of the keto group and allowing for chelation control in stereoselective reactions. researchgate.net

A prominent example of the utility of this functional group is in the synthesis of (−)-preussochromone D. researchgate.net In this synthesis, a complex α-ketoester is subjected to a Lewis acid-mediated intramolecular aldol (B89426) reaction. The ketoester moiety is crucial for forming a tridentate complex with the Lewis acid, which rigidly controls the transition state geometry and leads to the formation of the desired diol product as a single diastereomer. researchgate.net In other syntheses, α-ketoesters have been key substrates for intramolecular carbonyl-ene reactions and α-ketol rearrangements to build complex carbocyclic cores of natural products like jatropha-5,12-diene and (−)-jiadifenoxolane A, respectively. beilstein-journals.orgresearchgate.net These examples underscore the strategic importance of the α-ketoester functional group, as present in this compound, for constructing stereochemically dense and complex molecular frameworks.

Role in the Development of Specialty Chemicals (excluding pharmaceuticals/agrochemicals for direct application)

Beyond complex total synthesis, the reactivity of this compound makes it a useful intermediate in the production of various specialty chemicals. The α-ketoester functionality is a precursor for a range of materials. For instance, pyrazolones derived from α-ketoesters are not only biologically relevant but are also used industrially as precursors for dyes and thermally stable polymers. nih.gov The ability to readily form heterocyclic systems like quinoxalines and oxadiazoles opens pathways to novel dyes, optical whitening agents, and components for materials science applications where specific electronic and photophysical properties are required.

Design and Synthesis of New Derivatives for Structure-Reactivity Studies

This compound is an excellent platform for designing and synthesizing new derivatives to probe structure-reactivity relationships. The molecule has three key regions that can be systematically modified: the aryl ring, the keto group, and the ester group.

By synthesizing analogues with different substituents on the tolyl ring, one can study the electronic effects (e.g., Hammett relationships) on the reactivity of the adjacent carbonyl centers. Modifications of the ester group (e.g., changing from methyl to ethyl, tert-butyl, or benzyl) can explore steric influences on reaction rates and stereoselectivity.

Furthermore, the keto-ester motif itself is a target for creating libraries of compounds for screening purposes. For example, keto-1,2,4-oxadiazoles have been synthesized as part of a directed library approach to study binding interactions with proteins, serving as chemical probes to map binding pockets. nih.gov Such studies are fundamental to understanding how molecular shape and electronic properties govern chemical reactivity and intermolecular interactions.

Process Chemistry and Scalability Research for Methyl 2 Oxo 2 M Tolyl Acetate

Catalyst Development and Optimization for Large-Scale Production (academic focus)

The synthesis of α-keto esters like Methyl 2-oxo-2-(m-tolyl)acetate often relies on catalytic processes to ensure high yield and selectivity, which are critical for large-scale production. Research in this area is focused on developing catalysts that are not only efficient but also economically viable and environmentally benign.

One of the primary synthetic routes to aryl α-keto esters is the Friedel-Crafts acylation of an aromatic substrate, in this case, toluene (B28343), with a suitable acylating agent like methyl oxalyl chloride. Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) are effective but suffer from drawbacks including the need for stoichiometric amounts, generation of corrosive byproducts, and difficulties in catalyst recovery and reuse.

Academic research has been exploring heterogeneous catalysts to overcome these limitations. Zeolites and other solid acid catalysts are being investigated for their potential in Friedel-Crafts reactions. These materials offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation. The development of hierarchical zeolites with tailored pore structures and acidity is a promising area of research to improve the accessibility of active sites and enhance catalytic activity for the synthesis of bulky molecules like this compound.

Furthermore, metal-organic frameworks (MOFs) are emerging as a versatile platform for designing catalysts with high activity and selectivity. The tunable nature of MOFs allows for the incorporation of specific active sites and control over the local chemical environment, which can be leveraged to optimize the synthesis of α-keto esters.

The optimization of catalyst performance for large-scale production involves studying the effects of various parameters such as catalyst loading, reaction temperature, and substrate concentration. High-throughput screening methods are increasingly being employed to rapidly evaluate a large number of potential catalysts and reaction conditions, accelerating the discovery of optimal catalytic systems.

Solvent Selection and Green Solvents in Process Development

The choice of solvent is a critical factor in the process development of this compound, as it can significantly impact reaction kinetics, selectivity, and ease of product purification. rsc.org Traditionally, halogenated hydrocarbons like dichloromethane (B109758) have been used for Friedel-Crafts reactions due to their inertness and ability to dissolve the reactants. However, their environmental and health concerns have prompted a shift towards greener alternatives. nih.gov

Green chemistry principles advocate for the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. nih.gov For the synthesis of this compound, research is focused on identifying green solvents that can effectively replace conventional ones without compromising process efficiency. researchgate.net

Several classes of green solvents are being explored:

Ionic Liquids: These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution, and can be designed to have specific solvating properties. Their high cost and potential toxicity are, however, areas of ongoing research. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent as it is non-toxic, non-flammable, and inexpensive. However, the high pressures required for its use necessitate specialized equipment. researchgate.net

Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as sustainable alternatives to traditional ether solvents. researchgate.net

| Solvent Class | Examples | Advantages | Disadvantages |

| Traditional Solvents | Dichloromethane, 1,2-Dichloroethane | High solubility of reactants, inert | Toxic, environmentally persistent |

| Ionic Liquids | [BMIM][BF₄], [EMIM][OAc] | Low volatility, tunable properties | High cost, potential toxicity |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, abundant | High pressure requirements |

| Bio-derived Solvents | 2-MeTHF, CPME, Cyrene | Renewable source, lower toxicity | May have different solvency profiles |

Reaction Engineering and Reactor Design Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of reaction engineering principles and reactor design. The choice of reactor type can have a profound impact on process efficiency, safety, and economics.

For the Friedel-Crafts acylation, which is typically a highly exothermic reaction, heat management is a critical consideration. Batch reactors, while simple to operate, can suffer from poor heat transfer, leading to localized hotspots and potential side reactions. Continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) offer better heat and mass transfer characteristics and are often preferred for large-scale production.

Continuous flow reactors, in particular, are gaining popularity in the pharmaceutical and fine chemical industries due to their numerous advantages, including:

Enhanced Safety: The small reaction volumes in continuous flow reactors minimize the risks associated with handling hazardous materials and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Productivity: Continuous operation can lead to higher throughput and reduced downtime compared to batch processes.

Facilitated Automation and Control: Continuous flow systems are well-suited for automation and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control. rsc.org

The design of a suitable reactor system for the synthesis of this compound would involve modeling the reaction kinetics and fluid dynamics to optimize parameters such as residence time, temperature profile, and mixing efficiency. The use of computational fluid dynamics (CFD) can aid in the design and scale-up of the reactor.

Impurity Profiling and Control Strategies in Production (academic)

Ensuring the purity of this compound is paramount, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). grace.com Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a critical aspect of process development and quality control. ijprs.com

Potential impurities in the synthesis of this compound can arise from various sources:

Starting Materials: Impurities present in the starting materials, such as isomers of toluene or impurities in the acylating agent, can be carried through the process. grace.com

Side Reactions: The Friedel-Crafts acylation can lead to the formation of regioisomers (ortho- and para-isomers) and poly-acylated products.

Degradation Products: The product itself may degrade under certain conditions, leading to the formation of impurities.

A comprehensive impurity control strategy involves a multi-pronged approach:

Thorough Characterization of Starting Materials: Strict specifications and analytical testing of raw materials are necessary to minimize the introduction of impurities. polypeptide.com

Process Optimization: The reaction conditions, such as temperature, catalyst, and solvent, should be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Purification Techniques: Effective purification methods, such as crystallization, chromatography, and distillation, are employed to remove impurities from the final product.

Analytical Monitoring: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to monitor the impurity profile at various stages of the process. ijprs.com

Academic research in this area focuses on developing a deep understanding of the reaction mechanisms that lead to impurity formation and on devising novel strategies for their control. grace.com This includes the development of more selective catalysts and the use of advanced analytical techniques for the sensitive detection and identification of trace impurities. ijprs.com

| Impurity Type | Potential Source | Control Strategy |

| Regioisomers (ortho, para) | Non-selective acylation | Catalyst selection, reaction temperature control |

| Polyacylated products | Excess acylating agent | Stoichiometric control of reactants |

| Unreacted starting materials | Incomplete reaction | Optimization of reaction time and temperature |

| Solvent-related impurities | Solvent degradation or reaction | Use of inert solvents, purification |

Process Analytical Technology (PAT) Applications for Real-Time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). rsc.orgamericanpharmaceuticalreview.com The implementation of PAT in the production of this compound can lead to significant improvements in process understanding, control, and efficiency. americanpharmaceuticalreview.com

Several PAT tools can be applied for the real-time monitoring of the synthesis of α-keto esters:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. researchgate.net This allows for the precise determination of reaction endpoints and the detection of any deviations from the desired reaction pathway. rsc.org

Online Chromatography: Online High-Performance Liquid Chromatography (HPLC) can provide real-time information on the purity of the product and the levels of any impurities being formed.

Chemometrics: Multivariate data analysis techniques are used to build predictive models that correlate the PAT data with critical quality attributes of the product. americanpharmaceuticalreview.com

The benefits of implementing PAT in the production of this compound include:

Enhanced Process Understanding: Real-time data provides a deeper insight into the reaction kinetics and mechanism. americanpharmaceuticalreview.com

Improved Process Control: The ability to monitor the process in real-time allows for immediate adjustments to be made to maintain optimal conditions. diva-portal.org

Increased Consistency and Quality: PAT helps to ensure that the final product consistently meets the required quality specifications. americanpharmaceuticalreview.com

Reduced Cycle Times and Waste: Real-time monitoring can help to optimize reaction times and minimize the formation of byproducts, leading to a more efficient and sustainable process.